1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one
Description
Properties
CAS No. |
1261499-13-1 |
|---|---|
Molecular Formula |
C10H8BrF3O2 |
Molecular Weight |
297.07 g/mol |
IUPAC Name |
1-[4-bromo-2-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8BrF3O2/c1-2-8(15)7-4-3-6(11)5-9(7)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
KIRKBHIZYSFLPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursor Design
The foundational approach for synthesizing aryl propanones involves reacting Grignard reagents with acyl derivatives. For 1-(4-bromo-2-(trifluoromethoxy)phenyl)propan-1-one, the Grignard reagent is derived from 4-bromo-2-(trifluoromethoxy)bromobenzene. This precursor undergoes magnesium insertion in anhydrous tetrahydrofuran (THF) or diethyl ether, forming the corresponding aryl magnesium bromide.
The resulting Grignard reagent reacts with propionyl chloride or its equivalents (e.g., propionyl imidazolide) to yield the target ketone. Catalysts such as anhydrous LiCl or CuCl enhance reaction efficiency by stabilizing intermediates, achieving yields of 50–78% under mild conditions (0–25°C). Critical parameters include:
Challenges in Grignard Reagent Preparation
Synthesizing 4-bromo-2-(trifluoromethoxy)bromobenzene requires sequential functionalization. Initial trifluoromethoxylation of 2-bromophenol via nucleophilic substitution with trifluoromethyl bromide (CF₃Br) in the presence of K₂CO₃ yields 2-(trifluoromethoxy)bromobenzene. Subsequent bromination at the para position using Br₂/FeBr₃ introduces the second bromine, though competing ortho/para-directing effects necessitate precise stoichiometry.
Alternative Pathways: Diazonium Salt Coupling
Diazotization and Acyl Transfer
A second route involves diazonium salt intermediates. 4-Bromo-2-(trifluoromethoxy)aniline is treated with tert-butyl nitrite in acetonitrile to generate the diazonium salt, which couples with isoprenyl acetate under Cu(I) catalysis. Hydrolysis of the resulting adduct yields the ketone, though this method suffers from lower yields (~40%) due to side reactions.
Regioselectivity Considerations
The trifluoromethoxy group’s electron-withdrawing nature deactivates the aromatic ring, complicating electrophilic substitution. Computational studies suggest that bromination at the para position (relative to the ketone) is favored only when the ketone’s directing effect dominates. Experimental data from analogous compounds (e.g., 2-bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one) confirm that steric hindrance from substituents influences regioselectivity.
Post-Synthetic Modifications
Purification and Characterization
Crude product purification involves extraction with toluene, drying over Na₂SO₄, and vacuum distillation. Gas chromatography (GC) analysis of fractions collected at 89–91°C/6.5 mmHg confirms >99% purity. Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts:
- ¹H NMR (CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.65 (s, 1H, Ar-H), 3.12 (q, J = 7.2 Hz, 2H, CH₂), 1.21 (t, J = 7.2 Hz, 3H, CH₃).
- ¹³C NMR : δ 198.4 (C=O), 139.2–122.1 (Ar-C), 32.1 (CH₂), 8.9 (CH₃).
Comparative Analysis of Synthetic Routes
Industrial Applications and Derivatives
1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one serves as a precursor to agrochemicals and pharmaceuticals. For example, coupling with pyrazole derivatives via Suzuki-Miyaura reactions yields fungicides with enhanced bioactivity. Recent patents highlight its role in synthesizing trifluoromethoxy-containing liquid crystals for optoelectronic devices.
Chemical Reactions Analysis
1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one with structurally related compounds, emphasizing substituent effects, synthesis routes, and applications:
Key Observations
Bromine increases molecular weight and reactivity, enabling halogen bonding in crystal packing (e.g., ’s dibrominated analog) .
Schiff bases with the 4-bromo-2-(trifluoromethoxy)phenyl moiety exhibit antimicrobial and antitumor activities .
Synthesis and Characterization: Bromination of propanone precursors (e.g., ’s method using Br₂ in CHCl₃) is a common route for analogs . Crystallographic studies (e.g., ) utilize SHELXTL for structure refinement, highlighting the role of substituents in packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
